REACTION_SMILES
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[CH3:24][OH:25].[ClH:1].[Na+:22].[OH-:21].[OH2:23].[n:2]1([CH2:7][CH2:8][NH:9][c:10]2[cH:11][cH:12][c:13]([C:14](=[O:15])[O:16][CH2:17][CH3:18])[cH:19][cH:20]2)[cH:3][n:4][cH:5][cH:6]1>>[ClH:1].[n:2]1([CH2:7][CH2:8][NH:9][c:10]2[cH:11][cH:12][c:13]([C:14](=[O:15])[OH:16])[cH:19][cH:20]2)[cH:3][n:4][cH:5][cH:6]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
CCOC(=O)c1ccc(NCCn2ccnc2)cc1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccc(NCCn2ccnc2)cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(O)c1ccc(NCCn2ccnc2)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |